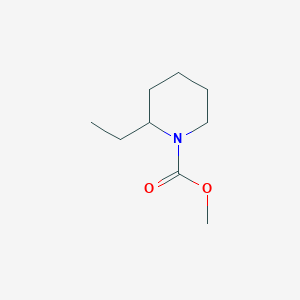
Methyl 2-ethylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-ethylpiperidine-1-carboxylate, also known as Mepivacaine, is a local anesthetic that is commonly used in dental procedures, epidurals, and surgical operations. Mepivacaine is a member of the amide class of local anesthetics and is similar to lidocaine in its mechanism of action. In
Mécanisme D'action
Methyl 2-ethylpiperidine-1-carboxylate works by blocking the transmission of nerve impulses from the site of injection to the brain. It does this by binding to sodium channels in the nerve cell membrane, preventing the influx of sodium ions and the subsequent depolarization of the cell. This prevents the nerve from transmitting pain signals to the brain, resulting in local anesthesia.
Effets Biochimiques Et Physiologiques
Methyl 2-ethylpiperidine-1-carboxylate has been shown to have minimal systemic toxicity and is rapidly metabolized in the liver. It has a shorter duration of action compared to other local anesthetics, which may be advantageous in certain clinical settings. Methyl 2-ethylpiperidine-1-carboxylate has also been shown to have minimal effects on cardiovascular function, making it a safe choice for patients with cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-ethylpiperidine-1-carboxylate is commonly used in research studies to investigate the mechanism of action of local anesthetics and their effects on the nervous system. Its shorter duration of action may be advantageous in certain experimental settings, allowing for more precise timing of interventions. However, its limited duration of action may also be a limitation in some experiments, requiring repeated injections to maintain anesthesia.
Orientations Futures
There are several future directions for research on Methyl 2-ethylpiperidine-1-carboxylate. One area of interest is the development of new formulations that prolong its duration of action. Another area of interest is the investigation of its effects on different types of nerve fibers and the development of more selective local anesthetics. Additionally, the use of Methyl 2-ethylpiperidine-1-carboxylate in combination with other drugs for pain management is an area of ongoing research.
Méthodes De Synthèse
The synthesis of Methyl 2-ethylpiperidine-1-carboxylate involves the reaction of 2-ethylpiperidine with methyl chloroformate in the presence of a base such as sodium hydroxide. The resulting product, Methyl 2-ethylpiperidine-1-carboxylate, is then reacted with N-methyl-2,6-dimethylaniline in the presence of a reducing agent such as sodium borohydride to produce Methyl 2-ethylpiperidine-1-carboxylate.
Applications De Recherche Scientifique
Methyl 2-ethylpiperidine-1-carboxylate has been extensively studied for its use in local anesthesia. It has been shown to be effective in reducing pain during dental procedures, epidurals, and surgical operations. Methyl 2-ethylpiperidine-1-carboxylate is also used in research studies to investigate the mechanism of action of local anesthetics and their effects on the nervous system.
Propriétés
Numéro CAS |
114523-78-3 |
|---|---|
Nom du produit |
Methyl 2-ethylpiperidine-1-carboxylate |
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
methyl 2-ethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-3-8-6-4-5-7-10(8)9(11)12-2/h8H,3-7H2,1-2H3 |
Clé InChI |
ZBTFSRFAJHEWDP-UHFFFAOYSA-N |
SMILES |
CCC1CCCCN1C(=O)OC |
SMILES canonique |
CCC1CCCCN1C(=O)OC |
Synonymes |
1-Piperidinecarboxylic acid, 2-ethyl-, methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



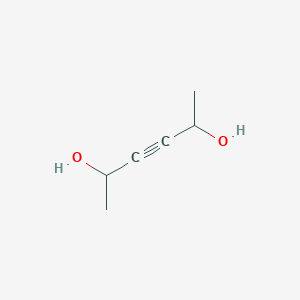
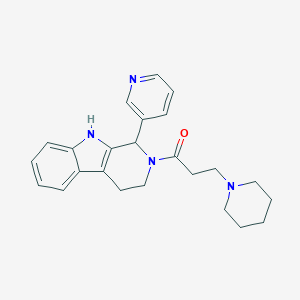
![2-[4-Chloro(phenylsulfonyl)anilino]acetic acid](/img/structure/B43902.png)
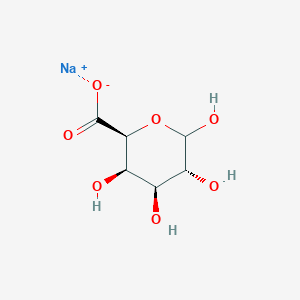

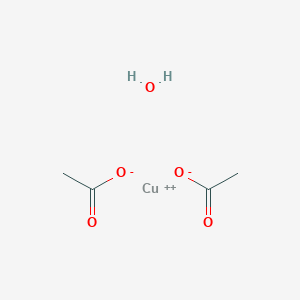



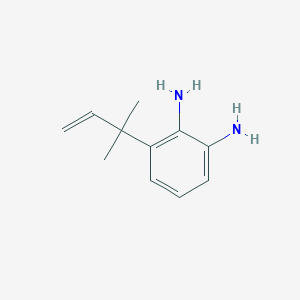
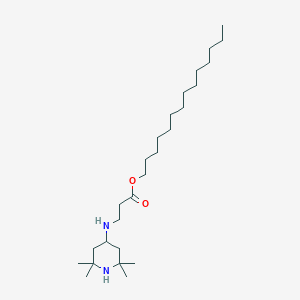
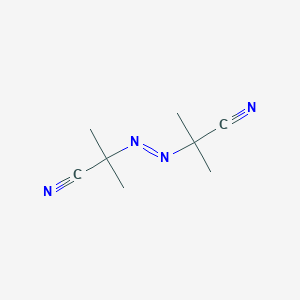
![4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B43925.png)
![(4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B43926.png)